
1,3-Dibutyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibutyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is a chemical compound belonging to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibutyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. The process begins with the preparation of 1,3-dibutylxanthine, which is then subjected to a reaction with an appropriate oxobutylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibutyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various alkylated or acylated derivatives .
Applications De Recherche Scientifique
1,3-Dibutyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a model compound in studies of xanthine derivatives and their reactivity.
Biology: The compound’s vasodilatory properties make it a subject of interest in cardiovascular research.
Medicine: Potential therapeutic applications include the treatment of conditions requiring improved blood flow, such as peripheral artery disease.
Industry: The compound may be used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1,3-Dibutyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with adenosine receptors in the body. By binding to these receptors, the compound can inhibit the action of adenosine, leading to vasodilation and increased blood flow. This effect is mediated through the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in regulating vascular tone and blood pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: A well-known stimulant found in coffee and tea, caffeine is also a xanthine derivative.
Theophylline: Used in the treatment of respiratory diseases, theophylline is another xanthine compound with bronchodilator properties.
Theobromine: Found in chocolate, theobromine has mild stimulant effects and is structurally similar to caffeine.
Uniqueness
1,3-Dibutyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific alkyl and oxobutyl substituents, which confer distinct pharmacological properties. Unlike caffeine and theobromine, this compound has a pronounced vasodilatory effect, making it particularly useful in cardiovascular research and potential therapeutic applications .
Propriétés
Numéro CAS |
57076-75-2 |
|---|---|
Formule moléculaire |
C17H26N4O3 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
1,3-dibutyl-7-(3-oxobutan-2-yl)purine-2,6-dione |
InChI |
InChI=1S/C17H26N4O3/c1-5-7-9-19-15-14(21(11-18-15)12(3)13(4)22)16(23)20(17(19)24)10-8-6-2/h11-12H,5-10H2,1-4H3 |
Clé InChI |
IFHAIWCVGOMDIU-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=C(C(=O)N(C1=O)CCCC)N(C=N2)C(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1H-Indol-3-yl)acetyl]-L-tyrosine](/img/structure/B14620061.png)

![2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide](/img/structure/B14620079.png)

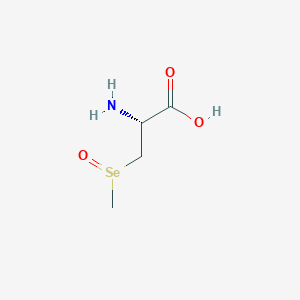
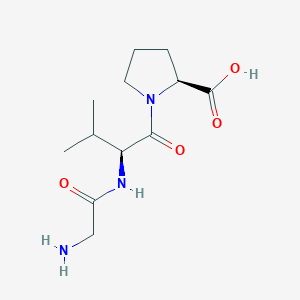
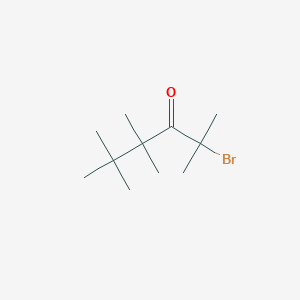
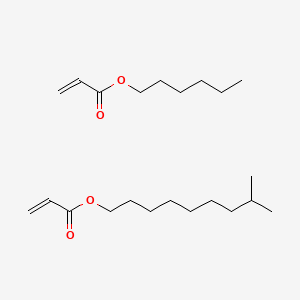
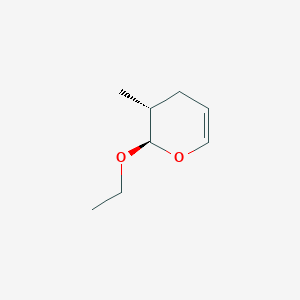
![1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14620116.png)
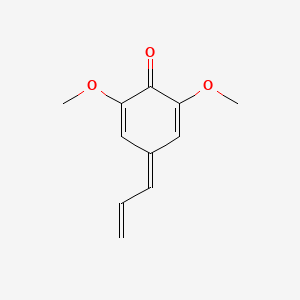
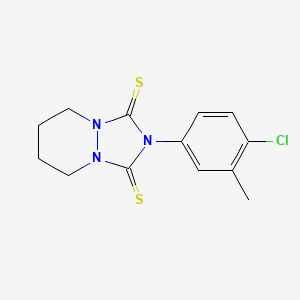
![[4-(Propan-2-yl)phenyl]methanediyl dipropanoate](/img/structure/B14620133.png)
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14620147.png)
